N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 2,5-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring, often using methanol and a catalyst.
Synthesis of the Pyridazinyl Intermediate: The pyridazinyl group can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling Reaction: The final step involves coupling the 2,5-dimethoxyphenyl intermediate with the pyridazinyl intermediate using a sulfanyl linkage, often facilitated by thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazinyl group can be reduced to form dihydropyridazinyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the pyridazinyl group may yield dihydropyridazinyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}ethanamide: A similar compound with an ethanamide group instead of an acetamide group.
N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}propionamide: A similar compound with a propionamide group.
N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}butyramide: A similar compound with a butyramide group.
These compounds share structural similarities but may exhibit different chemical properties and biological activities due to variations in their functional groups.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-13-6-8-17(26-2)16(11-13)21-18(24)12-27-19-9-7-15(22-23-19)14-5-3-4-10-20-14/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDGGICDSCXFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.